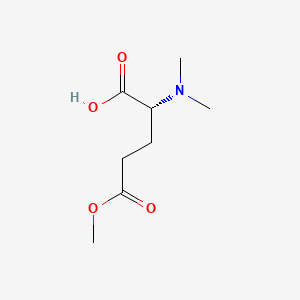
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amino acid derivative with dimethylamine, followed by the introduction of the methoxy group through a methylation reaction. The final step usually involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carboxylic acid groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(dimethylamino)butanoic acid: Similar structure but lacks the methoxy group.
(2R)-2-(dimethylamino)-5-hydroxy-5-oxopentanoic acid: Similar structure but has a hydroxy group instead of a methoxy group.
(2R)-2-(ethylamino)-5-methoxy-5-oxopentanoic acid: Similar structure but has an ethylamino group instead of a dimethylamino group.
Uniqueness
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is unique due to the presence of both the dimethylamino and methoxy groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Biological Activity
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid, commonly referred to as DM-5, is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.
DM-5 is characterized by the following structural features:
- Molecular Formula : C10H15N1O3
- Molecular Weight : 199.24 g/mol
- IUPAC Name : this compound
Research indicates that DM-5 exhibits several biological activities through distinct mechanisms:
- NLRP3 Inflammasome Modulation : DM-5 is implicated in the modulation of the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. Studies show that compounds affecting this pathway can mitigate chronic inflammatory diseases by regulating interleukin (IL)-1β and IL-18 production .
- Neuroprotective Effects : Preliminary studies suggest that DM-5 may offer neuroprotective benefits by inhibiting neuroinflammation, potentially making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
- Antitumor Activity : In vitro studies have demonstrated that DM-5 can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways .
Table 1: Summary of Biological Activities
Case Studies
- Neuroinflammation in Animal Models :
- Cancer Cell Line Studies :
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
PYDBCLONBGKGRB-ZCFIWIBFSA-N |
Isomeric SMILES |
CN(C)[C@H](CCC(=O)OC)C(=O)O |
Canonical SMILES |
CN(C)C(CCC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















